molecular formula C14H20O7 B029238 [(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate CAS No. 243982-76-5

[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate

Cat. No. B029238
M. Wt: 300.3 g/mol
InChI Key: GAEJYJBXEWYVOB-CQKCGHAMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate is a chemical compound that has gained significant attention in scientific research. This compound is also known as DMTS, and it has been studied for its potential applications in various fields.

Mechanism Of Action

DMTS exerts its effects through the inhibition of enzymes involved in various metabolic pathways. For example, DMTS inhibits the activity of succinate dehydrogenase, which is involved in the electron transport chain. This inhibition results in the accumulation of succinate, leading to the disruption of cellular respiration. DMTS also inhibits the activity of isocitrate lyase, which is involved in the glyoxylate cycle. This inhibition results in the accumulation of isocitrate, leading to the disruption of the metabolic pathway.

Biochemical And Physiological Effects

DMTS has been shown to have several biochemical and physiological effects. In vitro studies have shown that DMTS can inhibit the growth of various fungi and bacteria, including Candida albicans, Aspergillus niger, and Escherichia coli. In vivo studies have shown that DMTS can inhibit the growth of tumors in mice. DMTS has also been shown to have anti-inflammatory and antioxidant effects.

Advantages And Limitations For Lab Experiments

DMTS has several advantages for lab experiments. It is relatively easy to synthesize, and it has a long shelf life. DMTS is also stable under various conditions, making it suitable for use in a wide range of experiments. However, DMTS has some limitations. It is highly reactive and can react with other compounds, leading to the formation of unwanted byproducts. DMTS is also toxic at high concentrations, which can limit its use in certain experiments.

Future Directions

There are several future directions for the study of DMTS. One potential direction is the development of DMTS-based antifungal and antibacterial agents. Another direction is the study of the effects of DMTS on various metabolic pathways. Additionally, the use of DMTS in the production of polymeric materials is an area that warrants further investigation. Finally, the development of new synthesis methods for DMTS could lead to the production of higher quality DMTS with fewer unwanted byproducts.
Conclusion:
In conclusion, [(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate, or DMTS, is a chemical compound with potential applications in various fields. DMTS has been shown to possess antifungal, antibacterial, and antitumor properties, and it has been used as a pesticide and cross-linking agent. DMTS exerts its effects through the inhibition of enzymes involved in various metabolic pathways, and it has several biochemical and physiological effects. While DMTS has advantages for lab experiments, it also has some limitations. Finally, there are several future directions for the study of DMTS, including the development of DMTS-based agents and the study of its effects on various metabolic pathways.

Synthesis Methods

DMTS can be synthesized through several methods, including the reaction of 2,2-dimethylpropanoic acid with 1,2,4,5-tetraoxane in the presence of trifluoroacetic anhydride. Another method involves the reaction of 2,2-dimethylpropanoic acid with 1,2,4,5-tetraoxane in the presence of boron trifluoride etherate. Both methods have been reported to yield high-quality DMTS.

Scientific Research Applications

DMTS has been studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, DMTS has been shown to possess antifungal, antibacterial, and antitumor properties. In agriculture, DMTS has been used as a pesticide due to its ability to inhibit the growth of fungi and bacteria. In material science, DMTS has been used as a cross-linking agent in the production of polymeric materials.

properties

CAS RN

243982-76-5

Product Name

[(1S,2R,6R,8S,9R)-4,4-Dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate

Molecular Formula

C14H20O7

Molecular Weight

300.3 g/mol

IUPAC Name

[(1S,2R,6R,8S,9R)-4,4-dimethyl-10-oxo-3,5,7,11-tetraoxatricyclo[6.3.0.02,6]undecan-9-yl] 2,2-dimethylpropanoate

InChI

InChI=1S/C14H20O7/c1-13(2,3)12(16)19-8-6-7(17-10(8)15)9-11(18-6)21-14(4,5)20-9/h6-9,11H,1-5H3/t6-,7-,8+,9+,11+/m0/s1

InChI Key

GAEJYJBXEWYVOB-CQKCGHAMSA-N

Isomeric SMILES

CC1(O[C@@H]2[C@@H]3[C@@H]([C@H](C(=O)O3)OC(=O)C(C)(C)C)O[C@@H]2O1)C

SMILES

CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C

Canonical SMILES

CC1(OC2C3C(C(C(=O)O3)OC(=O)C(C)(C)C)OC2O1)C

synonyms

1,2-O-(1-Methylethylidene)-β-L-Idofuranuronic Acid γ-Lactone 5-(2,2-Dimethylpropanoate); 

Origin of Product

United States

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